1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a unique combination of benzodioxole and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Introduction of the Trifluoromethylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate catalyst.
Cyclization to Form the Pyrazolopyridine Core: The final step involves the cyclization of the intermediate compounds under basic conditions to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and thus affecting cellular processes.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-2-ol
- 3-(1,3-Benzodioxol-5-yl)-2-(2-methoxyphenyl)acrylonitrile
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of benzodioxole and trifluoromethylphenyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C21H16F3N3O3 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(trifluoromethyl)phenyl]-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C21H16F3N3O3/c22-21(23,24)16-4-2-1-3-13(16)14-8-19(28)26-20-15(14)9-25-27(20)10-12-5-6-17-18(7-12)30-11-29-17/h1-7,9,14H,8,10-11H2,(H,26,28) |
InChI Key |
FVROXGDVQBPKLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5C(F)(F)F |
Origin of Product |
United States |
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